
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one
Overview
Description
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one (CAS: 120427-95-4) is a halogenated indolinone derivative with a molecular formula of C₁₀H₉BrClNO and a molecular weight of 274.55 g/mol . It features a bromoethyl group at the 4-position and a chlorine substituent at the 3-position of the indolinone core. This compound is a key intermediate in synthesizing pharmaceuticals like ropinirole, a dopamine agonist used to treat Parkinson’s disease . Its physicochemical properties include a melting point of 153–155°C, solubility in DMSO and methanol, and stability under dry, refrigerated storage conditions .
Preparation Methods
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₀H₉BrClNO , with a molar mass of 274.54 g/mol . Crystallographic data indicate a planar indolinone core substituted at the 3-position with chlorine and the 4-position with a 2-bromoethyl group. Critical physicochemical parameters include:
Property | Value | Source |
---|---|---|
Melting Point | 153–155°C | |
Density | 1.647 g/cm³ | |
Boiling Point | 374.7°C (predicted) | |
Solubility | Slight in DMSO, methanol | |
pKa | 14.05 (predicted) |
The chloro substituent at C3 enhances electrophilic reactivity, while the bromoethyl group at C4 facilitates nucleophilic substitutions in downstream applications .
Halogenation-Based Synthetic Routes
Chlorination of 4-(2-Bromoethyl)indolin-2-one
A two-step protocol involves initial bromoethylation followed by electrophilic chlorination:
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Bromoethylation : 4-Ethylindolin-2-one undergoes radical bromination using bromine (Br₂) in water under UV irradiation, yielding 4-(2-bromoethyl)indolin-2-one .
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Chlorination : The intermediate is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) under acidic conditions (HCl or H₂SO₄) to introduce the 3-chloro substituent .
Reaction Conditions :
This method achieves moderate yields (50–65%) but requires careful control of reaction time to avoid over-chlorination .
Direct Halogenation of 7-(4-Bromobenzoyl)indole
A patent-pending approach (CN114014792A) adapts methodologies for analogous indolinones :
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Halogenation : 7-(4-Bromobenzoyl)indole reacts with NCS in THF/H₂O (9:1 v/v) catalyzed by H₂SO₄, forming 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one.
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Reduction : Zinc powder in acetic acid reduces the dichloro intermediate to the target compound, eliminating chlorine at C3 while retaining the bromoethyl group .
Optimization Insights :
Palladium-Catalyzed Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids couple with bromoethyl-indolinone precursors using Pd(OAc)₂ and K₂CO₃ in toluene . While primarily used for annulated indoles , this method could be adapted for introducing bromoethyl groups via alkyl boronate intermediates.
Challenges :
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Competing β-hydride elimination reduces yields in alkyl boronate couplings.
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Ligand selection (e.g., BnBu₃NCl) is critical for stabilizing palladium intermediates .
Comparative Analysis of Synthetic Methods
Method | Advantages | Limitations | Yield |
---|---|---|---|
Halogenation (NCS) | Scalable, mild conditions | Requires acidic media | 50–65% |
Reductive Dechlorination | High purity | Zn waste generation | 72–78% |
Palladium Catalysis | Versatile functionalization | Costly catalysts | ~40% |
Purification and Characterization
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves chlorinated by-products .
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Spectroscopic Data :
Industrial-Scale Considerations
Large-scale production (Patent CN114014792A) emphasizes:
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization: The indole ring can participate in cyclization reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro substituent can influence the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Reactivity and Functional Group Analysis
Bromoethyl vs. Benzoyloxyethyl Groups :
- The bromoethyl group in the target compound acts as a leaving group, facilitating nucleophilic substitutions (e.g., in ropinirole synthesis) .
- In contrast, the benzoyloxyethyl group (CAS 139122-17-1) introduces ester functionality, enabling hydrolysis or transesterification reactions for further derivatization .
- Chlorine Substituent Effects: The 3-chloro group in the target compound enhances electrophilicity at the indolinone core, directing reactions to specific positions. This is absent in the non-chlorinated analogue (CAS 120427-96-5), which shows lower reactivity in halogen-directed syntheses .
- Fluorine and Imino Groups: The difluorophenylimino group in CAS 118416-28-7 increases lipophilicity and metabolic stability, making it relevant in drug design .
Challenges :
Biological Activity
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, also known by its CAS number 120427-95-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, cytotoxicity, and therapeutic potential.
- Molecular Formula : C10H9BrClNO
- Molecular Weight : 274.54 g/mol
- Structural Characteristics : The compound features a bromine atom at the 2-position of the ethyl group and a chlorine atom at the 3-position of the indolinone structure. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.
Cytotoxicity Studies
Recent research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 12.5 | |
A549 (Lung Cancer) | 18.0 | |
DU145 (Prostate Cancer) | 10.0 |
These results indicate that the compound has a promising profile as an anticancer agent, particularly in inhibiting cell growth in hormone-sensitive and non-sensitive cancer types.
Case Studies and Experimental Findings
- Antitumor Activity : In a study evaluating the antitumor effects of various indolinone derivatives, this compound was noted for its potent inhibitory activity against DU145 prostate carcinoma cells, with an IC50 value significantly lower than many other tested compounds .
- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vivo studies demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models .
- Selectivity Index : The selectivity index (SI) for this compound was calculated based on its cytotoxicity against normal cells versus cancer cells, showing a favorable profile for targeting malignant cells while sparing healthy tissue .
Q & A
Q. What are the established synthetic routes for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one under green chemistry conditions?
Answer:
A promising green synthesis method involves using water as a solvent and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst. For example, analogous indolinone-coumarin hybrids are synthesized via nucleophilic addition of 4-bromoisatin derivatives with halogenated electrophiles in aqueous media, achieving yields of ~80% after ethanol recrystallization . Key steps include:
- Reaction Optimization : Stirring at 333 K for 3 hours to ensure complete conversion.
- Purification : Ethanol wash followed by slow evaporation for single-crystal growth.
Table 1: Comparison of Synthetic Approaches
Solvent | Catalyst | Temperature | Yield | Reference |
---|---|---|---|---|
Water | TEBAC | 333 K | 80% | |
Ethanol | None | Reflux | 65% |
Q. How is X-ray crystallography utilized in confirming the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For example:
- Planarity Analysis : Indole and coumarin rings in analogous compounds exhibit a dihedral angle of 85.09°, confirming steric and electronic effects .
- Hydrogen Bonding : Intramolecular O–H⋯O and N–H⋯O bonds stabilize the crystal lattice (e.g., O⋯O distances: 2.65–2.78 Å) .
- Data Parameters : Typical refinement metrics include R factor = 0.024 and wR factor = 0.059, with data-to-parameter ratios >12 : 1 .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?
Answer:
- IR Spectroscopy :
- ¹H NMR :
- 13C NMR :
Q. How do substituents like bromo and chloro groups influence the compound's chemical reactivity and stability?
Answer:
- Electronic Effects : The electron-withdrawing Cl and Br groups increase electrophilicity at the indolinone core, facilitating nucleophilic attacks (e.g., Grignard additions) .
- Steric Effects : Bulky substituents at the 3-position hinder planarization, reducing π-π stacking interactions in solid-state structures .
- Stability : Halogens enhance oxidative stability but may promote hydrolysis under basic conditions.
Advanced Consideration : Computational studies (e.g., DFT) can predict substituent effects on frontier molecular orbitals, guiding synthetic modifications .
Q. What are the challenges in achieving regioselectivity during the synthesis of halogenated indolinones, and how can they be addressed?
Answer:
- Regioselectivity Issues : Competing reactions at the 3- vs. 5-positions of indolinone can occur due to resonance stabilization of intermediates.
- Mitigation Strategies :
Q. What computational methods are recommended for studying the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) to model bond polarization and charge distribution.
- Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 5 eV suggests high electrophilicity) .
- Molecular Dynamics (MD) :
Properties
IUPAC Name |
4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGGNYHOLHJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438662 | |
Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120427-95-4 | |
Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120427-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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